molecular formula C15H22O2 B13869351 1-(4-Methoxyphenyl)-4,4-dimethylcyclohexanol

1-(4-Methoxyphenyl)-4,4-dimethylcyclohexanol

Cat. No.: B13869351
M. Wt: 234.33 g/mol
InChI Key: BYQXXCDJQFOONC-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4,4-dimethylcyclohexanol is an organic compound characterized by a cyclohexanol ring substituted with a 4-methoxyphenyl group and two methyl groups at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-4,4-dimethylcyclohexanol typically involves the reaction of 4-methoxybenzaldehyde with 4,4-dimethylcyclohexanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-4,4-dimethylcyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine), sulfonates, and other nucleophiles.

Major Products Formed:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4,4-dimethylcyclohexanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-4-methylcyclohexanol: Similar structure but with one less methyl group.

    4-Methoxyphenylcyclohexanol: Lacks the dimethyl substitution on the cyclohexanol ring.

    4-Methoxyphenylcyclohexanone: Ketone analog of the compound.

Uniqueness: 1-(4-Methoxyphenyl)-4,4-dimethylcyclohexanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4,4-dimethylcyclohexan-1-ol

InChI

InChI=1S/C15H22O2/c1-14(2)8-10-15(16,11-9-14)12-4-6-13(17-3)7-5-12/h4-7,16H,8-11H2,1-3H3

InChI Key

BYQXXCDJQFOONC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(C2=CC=C(C=C2)OC)O)C

Origin of Product

United States

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